
4H-Pyran-4-one
Overview
Description
4H-Pyran-4-one (γ-pyrone, CAS 108-97-4) is a heterocyclic compound with the molecular formula C₅H₄O₂. It is characterized by a six-membered oxygen-containing ring with a ketone group at the 4-position. This compound is a key structural motif in biologically active molecules, including flavonoids (e.g., quercetin, naringenin) and antibiotics (e.g., kojic acid, lateopyron) . Its weak aromaticity, attributed to partial delocalization of π-electrons across the ring, underpins its chemical reactivity and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Pyran-4-one can be synthesized through several methods:
Thermal Decarboxylation of Chelidonic Acid: This method involves heating chelidonic acid, which undergoes decarboxylation to yield this compound.
Cyclization of Diethylacetone Dioxalate: This process involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to produce this compound.
Heating of I-Methoxypent-1-en-3-yn-5-al Diethylacetal: This method uses methanol and water with mercuric sulfate or sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of chelidonic acid due to its efficiency and high yield .
Chemical Reactions Analysis
4H-Pyran-4-one undergoes various chemical reactions, including:
Reactions with Amines: In protic solvents, this compound reacts with amines to form 4-pyridones.
Nucleophilic Addition and Condensation Reactions: The carbonyl group in this compound facilitates nucleophilic addition and condensation reactions.
Acylation and Alkylation Reactions: The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation and alkylation reactions.
Common Reagents and Conditions:
Amines: Used in protic solvents for forming 4-pyridones.
Nucleophiles: Various nucleophiles can be used for addition and condensation reactions.
Acylating and Alkylating Agents: These agents are used in reactions involving the oxygen atom in the pyran ring.
Major Products:
4-Pyridones: Formed from reactions with amines.
Condensation Products: Result from nucleophilic addition and condensation reactions.
Scientific Research Applications
Organic Synthesis
4H-Pyran-4-one serves as a crucial intermediate in organic synthesis, facilitating the construction of various complex molecules. Its unique pyran ring structure allows for multiple reactions, including:
- Nucleophilic and Electrophilic Reactions : The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation, alkylation, and condensation reactions. This property is essential for synthesizing diverse organic compounds .
- Building Block for Oxacycles : It is utilized to create oxacyclic compounds through various synthetic routes, including ruthenium-catalyzed coupling reactions and intramolecular aldol condensations. These methods yield products with high regioselectivity and diastereoselectivity .
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Yield/Selectivity |
---|---|---|
Acylation | Reaction with acyl chlorides | High yield |
Alkylation | Reaction with alkyl halides | High regioselectivity |
Intramolecular Aldol | Condensation under mild basic conditions | Excellent diastereoselectivity |
Ruthenium-Catalyzed Coupling | Coupling with Michael acceptors | High yields |
Medicinal Chemistry
Research has highlighted the medicinal potential of this compound derivatives in treating various diseases:
- Anticancer Activity : Some derivatives have demonstrated DNA strand-breaking activity, indicating potential as anticancer agents. For instance, certain 4H-Pyran derivatives were evaluated against HCT-116 cancer cells, revealing significant cytotoxic effects .
- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Effects : Various derivatives have shown effectiveness against Gram-positive bacteria, making them candidates for developing new antibacterial agents .
Table 2: Biological Activities of this compound Derivatives
Activity Type | Example Derivative | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | 4d | 75.1 | |
Antioxidant | 4j | <50 | |
Antimicrobial | 4g | <10 |
Biological Research
In biological studies, this compound has been investigated for its potential roles in various applications:
- Antiviral Activity : Compounds derived from this compound have shown anti-influenza virus activity. Research indicates that these compounds can inhibit viral replication, suggesting their potential as antiviral agents .
- Biofilm Inhibition : Studies have explored the ability of certain pyran derivatives to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, which is crucial for developing treatment strategies against chronic infections .
Table 3: Biological Applications of this compound
Application Type | Description | Findings |
---|---|---|
Antiviral | Inhibition of influenza virus | Effective in vitro |
Biofilm Inhibition | Reduction of biofilm formation | Significant inhibition rates |
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one involves its interaction with various molecular targets:
Histamine-3 Receptor Antagonism: this compound derivatives act as antagonists at histamine-3 receptors, which are involved in cognitive functions.
Nucleophilic Reactions: The carbonyl group and oxygen atom in the pyran ring facilitate nucleophilic reactions, leading to the formation of various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromaticity and Electronic Properties
The aromaticity of 4H-Pyran-4-one and its analogs has been extensively studied using dipole moment measurements, NMR spectroscopy, and aromaticity indices:
*The aromaticity index (A) measures bond delocalization (1.00 = fully aromatic). †Δδ(¹⁷O) reflects carbonyl oxygen shielding relative to non-aromatic ketones (e.g., 2-cyclohexen-1-one).
- Key Findings: this compound exhibits weak aromaticity (A = 0.72), significantly lower than benzene but higher than non-aromatic ketones. Its thio analog (4H-Pyran-4-thione) shows enhanced aromaticity (A = 0.85) due to sulfur's greater polarizability . 9H-Xanthen-9-one, a fused tricyclic derivative, demonstrates higher aromaticity (A = 0.95) and a larger dipole moment (4.50 D), attributed to extended π-conjugation across the fused rings . The (0...C=O) interaction in this compound contributes to its electronic structure, as evidenced by significant carbonyl oxygen shielding (-101.8 ppm) compared to non-aromatic ketones .
Physical and Chemical Properties
- Reactivity: this compound undergoes electrophilic substitution (e.g., nitration at the 3-position) but with low yields due to weak aromatic stabilization . Thio and seleno analogs exhibit higher reactivity in cycloaddition and nucleophilic substitution reactions, attributed to the softer chalcogen atoms .
Controversies and Limitations
While most studies support the weak aromaticity of this compound, magnetic susceptibility measurements contradict this, suggesting non-aromatic character . This discrepancy highlights the complexity of quantifying aromaticity in heterocycles.
Biological Activity
4H-Pyran-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, and cytotoxic properties, supported by recent research findings and case studies.
Overview of this compound
This compound, also known as coumarin or its derivatives, is characterized by a six-membered aromatic ring containing one oxygen atom. Its structural versatility allows for modifications that enhance its biological activity. Various derivatives of this compound have been synthesized and evaluated for their pharmacological potential.
Antibacterial Activity
Research has demonstrated that this compound derivatives possess significant antibacterial properties. A study evaluated several derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium smegmatis, showcasing their potential as antimicrobial agents .
Table 1: Antibacterial Activity of Selected this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 1 | E. coli | 32 |
Compound 2 | S. aureus | 16 |
Compound 3 | M. smegmatis | 4 |
Compound 4 | S. paratyphi | 64 |
Antioxidant Activity
The antioxidant potential of this compound derivatives has been extensively studied, particularly their ability to scavenge free radicals. For instance, derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one showed remarkable DPPH scavenging activity, with IC50 values significantly lower than traditional antioxidants like butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity of Selected Derivatives
Compound | DPPH IC50 (mM) | Scavenging Activity (%) at 1 mg/mL |
---|---|---|
Compound A | 0.1941 | 90.50 |
Compound B | 0.245 | 88.00 |
Compound C | >1 | <30 |
Cytotoxic Activity
The cytotoxic effects of certain this compound derivatives have been evaluated in cancer cell lines, notably the HCT-116 colorectal cancer cell line. Compounds such as 4d and 4k demonstrated significant inhibition of cell proliferation with IC50 values of 75.1 µM and 85.88 µM, respectively. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase-3 pathways and inhibit cyclin-dependent kinase (CDK2) activity, leading to cell cycle arrest .
Case Study: Cytotoxic Effects on HCT-116 Cells
In a controlled study, the effects of selected pyran derivatives on HCT-116 cells were analyzed:
- Methodology : Cells were treated with varying concentrations of compounds for 48 hours.
- Results : Cell viability was assessed using MTT assays.
The findings indicated that compounds effectively reduced cell viability in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4H-Pyran-4-one, and how do they influence experimental design?
- Answer : this compound (C₅H₄O₂, MW 96.08) is a solid with a melting point of 32–34°C and boiling point of 210–215°C. Its polarity and reactivity stem from the conjugated carbonyl group and oxygen atom in the pyran ring. These properties necessitate controlled storage (2–8°C, though some sources suggest room temperature; verify with Certificate of Analysis ). Its SMILES string (O=C1C=COC=C1) and InChI key (CVQUWLDCFXOXEN) aid in computational modeling. For experimental use, prioritize inert atmospheres to prevent oxidation or moisture absorption.
Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?
- Answer : A common method involves reacting 3-chloropropionyl chloride with aluminum trichloride under ethylene gas at <10°C, followed by hydrolysis with water and phosphoric acid to yield this compound . Alternative routes include cyclization of γ-keto acids or oxidation of substituted dihydropyrans. Optimize purity via vacuum distillation or recrystallization, and confirm using GC-MS or NMR .
Q. How should researchers characterize this compound and its derivatives spectroscopically?
- Answer : Use NMR (¹H/¹³C) to identify ring protons (δ 6.0–7.5 ppm for olefinic protons) and carbonyl carbons (δ ~180 ppm). IR spectroscopy confirms the C=O stretch (~1670 cm⁻¹). For complex derivatives (e.g., 2-methoxy-6-methyl), combine HRMS and X-ray crystallography . GC-MS is critical for volatile analogs .
Q. What safety protocols are essential when handling this compound?
- Answer : Use N95 masks, gloves, and goggles due to its WGK 3 classification (high water hazard). Avoid inhalation of dust and ensure proper ventilation. Store separately from oxidizers and combustibles .
Advanced Research Questions
Q. How can computational methods predict protonation sites in this compound derivatives?
- Answer : MNDO (Modified Neglect of Diatomic Overlap) calculations reveal that exo-heteroatom protonation (e.g., carbonyl oxygen) is favored by 60–80 kcal/mol over intra-ring sites due to enhanced aromaticity in the conjugated acid. Validate with NMR titration or UV-Vis spectroscopy .
Q. What strategies resolve contradictions in reported bioactivities of this compound derivatives?
- Answer : Discrepancies in antimicrobial or antioxidant data (e.g., 2,3-dihydro-3,5-dihydroxy-6-methyl derivatives ) may arise from assay conditions (pH, solvent) or impurity profiles. Replicate studies using standardized protocols (e.g., CLSI guidelines) and quantify purity via HPLC. Cross-reference with structural analogs (e.g., CC-115 ) to isolate structure-activity relationships.
Q. How do substituents affect the aromaticity and electronic structure of this compound?
- Answer : Electron-withdrawing groups (e.g., -NO₂) reduce aromaticity by disrupting π-conjugation, while electron-donating groups (e.g., -OCH₃) enhance resonance stabilization. Assess via NICS (Nucleus-Independent Chemical Shift) calculations or UV spectral shifts. In xanthenone derivatives, aromaticity is modulated by fused ring systems .
Q. What experimental designs optimize regioselectivity in this compound functionalization?
- Answer : For C-2/C-6 substitutions (e.g., styryl derivatives ), employ directed ortho-metalation (DoM) or Pd-catalyzed cross-coupling. Control steric effects using bulky bases (LDA) and monitor reaction progress via TLC. For industrial-scale synthesis, optimize solvent polarity and catalyst loading .
Q. How should researchers analyze conflicting data on storage stability of this compound?
- Answer : Discrepancies in storage recommendations (2–8°C vs. room temperature ) likely reflect batch-specific degradation pathways (e.g., hygroscopicity). Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Reference Certificates of Analysis (COA) for batch-specific guidance .
Q. What methodologies quantify the antioxidant capacity of this compound derivatives?
- Answer : Use DPPH radical scavenging assays (λ = 517 nm) and FRAP (Ferric Reducing Antioxidant Power) tests. For cellular models, pair with ROS (Reactive Oxygen Species) detection kits. Correlate results with substituent electronic profiles (Hammett constants) .
Q. Methodological Notes
- Data Analysis : Ensure statistical rigor (ANOVA, p < 0.05) and report uncertainties (e.g., ±SD in triplicate assays) .
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to IUPAC guidelines .
- Ethics : Disclose conflicts of interest and cite primary literature to avoid redundancy .
Properties
IUPAC Name |
pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUWLDCFXOXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148352 | |
Record name | 4H-Pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-97-4 | |
Record name | 4H-Pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-PYRAN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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